N-(2-chlorobenzyl)-2-(2-chlorophenoxy)-N-(pyridin-2-yl)propanamide
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Overview
Description
2-(2-Chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)propanamide is a synthetic organic compound characterized by its complex structure, which includes chlorophenyl, pyridinyl, and propanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)propanamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 2-chlorophenol and 2-chlorobenzyl chloride. These intermediates undergo a series of reactions, including nucleophilic substitution and amide formation, to yield the final product. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
2-(2-Chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound is used in the production of various materials and chemicals, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but they often include modulation of signal transduction pathways and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-N-(pyridin-2-yl)acetamide
- 2-(2-Chlorophenyl)-N-(pyridin-2-yl)ethanamide
- 2-(2-Chlorophenyl)-N-(pyridin-2-yl)propanamide
Uniqueness
2-(2-Chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H18Cl2N2O2 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C21H18Cl2N2O2/c1-15(27-19-11-5-4-10-18(19)23)21(26)25(20-12-6-7-13-24-20)14-16-8-2-3-9-17(16)22/h2-13,15H,14H2,1H3 |
InChI Key |
DQJPOKPJMDMVMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1Cl)C2=CC=CC=N2)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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